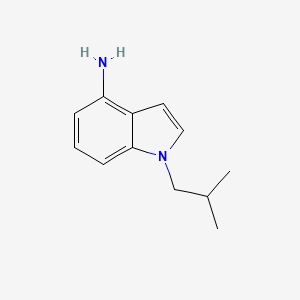

1-(2-methylpropyl)-1H-indol-4-amine

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2-methylpropyl)indol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9(2)8-14-7-6-10-11(13)4-3-5-12(10)14/h3-7,9H,8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKXESNMFUEENN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC2=C(C=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Methylpropyl 1h Indol 4 Amine and Its Analogues

Strategies for the Construction of the 1H-Indol-4-amine Core

The formation of the fundamental 1H-indol-4-amine scaffold can be achieved through several synthetic pathways, each offering distinct advantages in terms of starting materials and reaction conditions.

Reductive Amination Approaches

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. masterorganicchemistry.commdpi.com This approach can be applied to the synthesis of the 1H-indol-4-amine core, typically starting from a suitable indole-4-carbaldehyde or a related ketone. The process involves the reaction of the carbonyl group with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced to the corresponding amine. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.commdpi.com The choice of reducing agent can be critical for achieving high yields and selectivity, especially in the presence of other reducible functional groups. ias.ac.in For instance, NaBH₃CN is known for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

One-pot procedures for reductive amination are highly efficient. For example, a combination of tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) as a Lewis acid catalyst and NaBH₄ as the hydride source has been shown to be effective for the direct reductive amination of aldehydes, tolerating a wide range of functional groups. ias.ac.inresearchgate.net

Nucleophilic Addition and Hydride Reduction Methods

Another key strategy involves the initial introduction of a nitrogen-containing functional group at the 4-position of the indole (B1671886) ring, which is subsequently reduced to the amine. A common approach is the nitration of the indole ring at the 4-position, followed by reduction of the nitro group to an amine.

Alternatively, nucleophilic addition of a hydride reagent to a suitable precursor can be employed. For instance, the reduction of an amide or a nitrile group at the 4-position of the indole can yield the desired 4-aminoindole. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines. The mechanism involves nucleophilic addition of a hydride ion to the carbonyl carbon of the amide, followed by elimination of an oxygen-containing leaving group and subsequent reduction of the resulting iminium ion.

It is important to note that while LiAlH₄ is effective, it is a strong reducing agent and may not be compatible with all functional groups. Sodium borohydride is a milder alternative but is generally not reactive enough to reduce amides. chemistrystudent.comlibretexts.orglibretexts.org

Transition-Metal Catalyzed Synthesis of Indole Amines

Transition-metal catalysis has emerged as a powerful tool for the synthesis of functionalized indoles, including indole amines. arabjchem.org These methods often offer high efficiency, selectivity, and functional group tolerance. arabjchem.org Palladium-, copper-, and rhodium-based catalysts are commonly used in these transformations. scispace.comresearchgate.netmdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form the C-N bond at the 4-position of the indole ring. This involves the reaction of a 4-haloindole derivative with an amine in the presence of a palladium catalyst and a suitable base.

Furthermore, transition-metal-catalyzed C-H activation has become a prominent strategy for the direct functionalization of the indole core. rsc.org This approach avoids the need for pre-functionalized starting materials. For example, rhodium(III)-catalyzed C-H functionalization of N-alkoxycarbamoyl indoles has been reported. nih.gov Similarly, palladium-catalyzed C-H amination of aryl enamines provides a route to trifluoromethylated indoles. researchgate.net

Functionalization and Derivatization of the Indole Scaffold

Once the 1H-indol-4-amine core is established, further modifications can be made to introduce the desired substituents at the N1-position and the 4-amino group.

Selective Introduction of the N-(2-Methylpropyl) Substituent

The introduction of the 2-methylpropyl (isobutyl) group at the N1 position of the indole ring is a key step in the synthesis of 1-(2-methylpropyl)-1H-indol-4-amine. This is typically achieved through N-alkylation of the indole nitrogen.

Direct alkylation using an isobutyl halide, such as isobutyl bromide, in the presence of a base is a common method. google.com However, regioselectivity can be a challenge, as alkylation can occur at both the N1 and N2 positions of the indole ring, particularly in the case of indazoles which are bioisosteres of indoles. nih.govrsc.org For instance, the reaction of an indazole with isobutyl bromide using potassium carbonate in DMF can lead to a mixture of N1 and N2 isomers. nih.govrsc.org

To overcome this, alternative strategies have been developed. A two-step process involving an initial enamine condensation with isobutyraldehyde (B47883) followed by hydrogenation has shown to provide exclusive N1 selectivity. nih.gov This method avoids the formation of the N2-alkylated side product. nih.govresearchgate.net

The choice of solvent and base can also influence the selectivity of N-alkylation. Classical conditions often employ sodium hydride in DMF or THF. rsc.org

Synthetic Routes for 4-Position Functionalization

The 4-position of the indole ring can be functionalized through various synthetic routes to introduce the amine group or its precursors. nih.gov Transition metal-catalyzed C-H functionalization has proven to be a powerful strategy for the direct introduction of substituents at the C4 position. rsc.org

Ruthenium-catalyzed C-H activation, using a directing group, allows for the regioselective functionalization of the indole at the C4 position. nih.gov Similarly, palladium-catalyzed C4-selective alkynylation has been achieved using a transient directing group. acs.org These methods provide a direct route to 4-substituted indoles, which can then be further elaborated to the desired 4-amino derivatives.

For instance, the synthesis of 4-substituted indoles with a nitrogen functional group at the 4-position can be achieved starting from indole-3-carbaldehyde. nih.gov

Asymmetric Synthesis and Chiral Control in Indole Amine Analogue Preparation

The introduction of a stereocenter in indole derivatives can be achieved through various synthetic strategies. For N-substituted indoles, the stereogenic center is often at the alpha-position of the N-alkyl group. The development of catalytic enantioselective methods for the N-alkylation of indoles has been a significant area of focus, aiming to provide efficient access to enantioenriched products. nih.gov

Chiral catalysts are instrumental in achieving high levels of enantioselectivity in the synthesis of indole derivatives. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. Several classes of chiral catalysts have been successfully employed in stereoselective indole syntheses, including transition metal complexes and organocatalysts.

Chiral Phosphoric Acids (CPAs): Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a variety of asymmetric transformations, including those involving indoles. researchgate.net For instance, CPAs have been utilized in the catalytic asymmetric Friedel–Crafts reaction of 4-aminoindoles with β,γ-unsaturated α-ketimino esters, leading to the formation of C7-functionalized chiral indoles with high yields and enantioselectivities. researchgate.netacs.org In these reactions, the CPA can activate the electrophile and simultaneously control the stereochemical outcome of the nucleophilic attack by the indole. researchgate.net

Transition Metal Catalysis: Transition metal complexes, particularly those of palladium, copper, and iridium, are widely used in asymmetric indole functionalization. mdpi.com Palladium-catalyzed asymmetric allylic alkylation of indoles is a well-established method for creating a stereocenter adjacent to the indole nitrogen. mdpi.com More recently, nickel-catalyzed C-C coupling reactions have been developed to produce chiral N-alkylindole adducts in high yields and enantioselectivities. nih.govchemrxiv.org These methods often employ chiral ligands that coordinate to the metal center and induce asymmetry in the catalytic cycle. A notable strategy involves the copper hydride (CuH)-catalyzed enantioselective alkylation of indole derivatives, where the regioselectivity (N- vs. C3-alkylation) can be controlled by the choice of the chiral phosphine (B1218219) ligand. nih.gov

Organocatalysis: In addition to CPAs, other small organic molecules can act as catalysts in asymmetric indole synthesis. Proline and its derivatives, for example, can catalyze the enantioselective N-alkylation of isatins with enals via iminium activation, providing access to chiral N-alkylated isatins which can be further converted to N-alkylated indoles. rsc.org

The table below summarizes some of the catalytic systems used in the asymmetric synthesis of indole derivatives.

| Catalyst Type | Specific Catalyst/Ligand Example | Reaction Type | Substrate Scope | Enantioselectivity (ee) |

| Chiral Phosphoric Acid | (R)-H8-BINOL-derived phosphoric acid | Friedel–Crafts Alkylation | 4-Aminoindoles, β,γ-unsaturated α-ketimino esters | Up to 99% |

| Palladium Complex | Pd(OAc)2 with chiral ligand | Allylic Alkylation | Indoles, allylic electrophiles | Moderate to high |

| Nickel Complex | Ni(COD)2 with (S)-BINAP | C-C Coupling | N-indolyl-substituted alkenes, aryl/alkenyl bromides | Up to 97% |

| Copper Hydride | Cu(OAc)2 with DTBM-SEGPHOS | Hydroalkylation | N-(benzoyloxy)indoles, styrenes | Up to 91% |

| Organocatalyst | Prolinol derivative | N-alkylation of isatins | Isatins, α,β-unsaturated enals | 89-95% |

The direct stereoselective N-alkylation of indoles presents a significant challenge due to the competing nucleophilicity of the C3 position. nih.gov To overcome this, several strategies have been developed.

One approach involves the use of indole precursors, such as indolines or isatins, which can be asymmetrically functionalized and subsequently converted to the desired N-alkylated indole. mdpi.com For example, the enantioselective N-alkylation of isatins followed by reduction and dehydration can yield chiral N-alkylated indoles. rsc.org

Another strategy is the use of directing groups on the indole ring to control the regioselectivity of the alkylation. For instance, an amine group at the C4-position can direct alkylation to the C7-position in Friedel-Crafts type reactions. researchgate.netacs.org

The development of intermolecular enantioselective aza-Wacker-type reactions has also provided a novel route to N-alkylated indoles. In this method, indoles are coupled with alkenols in the presence of a palladium catalyst and a chiral ligand, leading to the formation of a stereocenter adjacent to the nitrogen atom. escholarship.org

A divergent synthesis of 4-aminoindoles with a free amine group has been reported, which proceeds via a tandem reaction of 2-alkynylanilines. rsc.org While this specific report does not detail an asymmetric variant, the resulting N-isobutyl-5-methyl-2-phenyl-1H-indol-4-amine could potentially be resolved into its enantiomers or serve as a substrate for further chiral functionalization. rsc.org

The synthesis of chiral amines using tert-butanesulfinamide as a chiral auxiliary is a well-established and reliable method. acs.org This methodology could be adapted for the synthesis of chiral N-alkylated indole amines. The general process involves the condensation of a ketone or aldehyde with tert-butanesulfinamide to form a sulfinylimine, followed by nucleophilic addition and subsequent removal of the sulfinyl group to afford the chiral amine.

The table below outlines some stereoselective approaches to N-substituted indole derivatives.

| Approach | Key Features | Example Reaction |

| Use of Indole Precursors | Asymmetric functionalization of an indole precursor followed by conversion to the indole. | Enantioselective N-alkylation of isatin (B1672199) with a prolinol catalyst, followed by reduction. |

| Directing Groups | A substituent on the indole ring directs the regioselectivity of the reaction. | A 4-amino group directing Friedel-Crafts alkylation to the C7-position. |

| Aza-Wacker-Type Reaction | Intermolecular enantioselective coupling of indoles with alkenols. | Palladium-catalyzed reaction of indole with an alkenol using a chiral ligand. |

| Chiral Auxiliaries | A chiral auxiliary is temporarily attached to the molecule to direct a stereoselective reaction. | Use of tert-butanesulfinamide to synthesize chiral amines. |

Structure Activity Relationship Sar Studies of 1 2 Methylpropyl 1h Indol 4 Amine Derivatives

Influence of the N-Alkyl (2-Methylpropyl) Substituent on Biological Activity

The N-alkyl substituent, in this case, the 2-methylpropyl (isobutyl) group, plays a pivotal role in modulating the biological activity of 1H-indol-4-amine derivatives. The size, shape, and lipophilicity of this substituent can significantly impact how the molecule interacts with its biological target.

The isobutyl group, with its branched-chain structure, can influence the compound's binding affinity and selectivity for specific receptors or enzymes. For instance, in a series of N-(4-pyridinyl)-1H-indol-1-amines, the nature of the N-alkyl substituent was found to be a critical determinant of their potential therapeutic utility. acs.org While a propyl group was optimal in that particular series, the underlying principle remains that the steric bulk and hydrophobic character of the N-alkyl group are key factors in receptor engagement. acs.org

Role of the 4-Amino Group and Positional Isomerism on Pharmacological Profiles

The position of the amino group on the indole (B1671886) ring is a critical determinant of a compound's pharmacological profile. In 1-(2-methylpropyl)-1H-indol-4-amine, the amino group is located at the 4-position of the indole nucleus. This specific placement influences the molecule's electronic properties and its ability to form hydrogen bonds, which are crucial for receptor binding.

Studies on positional isomers of aminoindoles have consistently demonstrated that shifting the amino group to other positions on the indole ring, such as the 5-, 6-, or 7-position, can lead to dramatic changes in biological activity and receptor selectivity. For example, in a study of serotonin (B10506) receptor ligands, the position of substituents on the indole ring was shown to be a key factor in determining affinity and selectivity for different receptor subtypes. nih.gov

The 4-amino group, in conjunction with the indole nitrogen, can act as a versatile bidentate ligand, capable of forming multiple interactions with a biological target. The basicity of the 4-amino group, which is influenced by the electronic nature of the indole ring, is another important factor governing its interaction with acidic residues in a binding site.

| Positional Isomer | Potential Impact on Activity |

| 4-Aminoindole | The specific placement in this compound influences electronic properties and hydrogen bonding capabilities, which are crucial for receptor binding. |

| 5-Aminoindole | Altering the position can significantly change the molecule's interaction with target receptors, potentially leading to different pharmacological effects. |

| 6-Aminoindole | Shifting the amino group to this position can modify the overall shape and electronic distribution of the molecule, impacting its binding affinity. |

| 7-Aminoindole | This isomer may exhibit a distinct pharmacological profile due to the proximity of the amino group to the fused benzene (B151609) ring, affecting its chemical reactivity and biological interactions. |

Structural Modifications of the Indole Ring System and Their Impact on Activity

The indole ring is a privileged scaffold in medicinal chemistry, and its modification offers a powerful strategy for modulating the biological activity of this compound derivatives. rjptonline.org

Effects of Substituent Patterns on Binding Affinity and Efficacy

Introducing various substituents onto the indole ring can profoundly affect the binding affinity and efficacy of the resulting derivatives. The nature and position of these substituents can alter the molecule's electronic distribution, lipophilicity, and steric profile.

For example, the addition of halogen atoms, such as chlorine or fluorine, to the indole ring has been shown to enhance the binding affinity of some indole derivatives for their targets. nih.govnih.gov In a series of 1H-indole-2-carboxamides, the presence of a chloro or fluoro group at the C5 position of the indole ring enhanced the allosteric modulating activity at the CB1 receptor. nih.gov Similarly, methyl or other small alkyl groups at various positions can also influence activity. Research on indole-2-carboxylic acid derivatives revealed that the NH in the indole ring was important for binding. sci-hub.se

The electronic effects of these substituents are also critical. Electron-withdrawing groups can decrease the electron density of the indole ring, while electron-donating groups can increase it. These changes can affect the strength of interactions, such as π-π stacking, with aromatic residues in the binding site of a target protein.

| Substituent | Position on Indole Ring | Observed Effect on Activity | Reference Compound(s) |

| Chloro | C5 | Enhanced CB1 allosteric modulating activity | 1H-indole-2-carboxamide derivatives nih.gov |

| Fluoro | C5 | Enhanced CB1 allosteric modulating activity | 1H-indole-2-carboxamide derivatives nih.gov |

| Methyl | N1 | Significantly enhanced anti-proliferative activities | Indole derivatives targeting tubulin nih.gov |

| Halogens (F, Cl, Br) | C5 | Increased ligand affinity for 5-HT2A and 5-HT2C receptors | 2-(indol-1-yl)-1-methylethylamines nih.gov |

Isosteric Replacement Strategies in Indole Analogues

Isosteric replacement, the substitution of one atom or group of atoms for another with similar size, shape, and electronic properties, is a widely used strategy in drug design. nih.gov In the context of indole analogues, this can involve replacing the indole core with other heterocyclic systems or modifying parts of the indole ring itself.

For instance, replacing the indole nucleus with a bioisosteric ring system, such as an azaindole or a thienopyrimidine, can lead to compounds with altered pharmacological properties, improved metabolic stability, or different selectivity profiles. researchgate.netmdpi.com The replacement of the nitrogen atom in the indole ring with another heteroatom, or the substitution of a carbon atom with a nitrogen atom (azaindoles), can significantly impact the electronic distribution and hydrogen bonding capabilities of the molecule. nih.gov

One study on S-DABOs (dihydroalkoxybenzyloxopyrimidines) demonstrated that replacing a phenyl ring with bioisosteric pyridyl, thienyl, and 1H-pyrrol-1-yl rings led to a decrease in potency, highlighting the sensitivity of activity to such changes. nih.gov Conversely, isosteric replacement of the -NH- group with sulfur in certain scaffolds has been shown to improve antiproliferative activities. mdpi.com

Electronic and Stereoelectronic Effects in Indole Amines

The biological activity of indole amines is not solely dependent on their shape and ability to fit into a binding site; electronic and stereoelectronic effects also play a crucial role. researchgate.net These effects relate to the distribution of electrons within the molecule and how this influences its conformation and reactivity.

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the molecule's properties. For example, the orientation of the N-alkyl group relative to the indole ring can be influenced by subtle electronic interactions, which in turn can affect how the molecule presents itself to its biological target. beilstein-journals.org Studies on heterocyclic amides have shown that switching a heteroatom can alter the amide conformation due to different dipole and orbital alignments, leading to strikingly different biological activities. researchgate.net These findings underscore the importance of considering not just the static structure but also the dynamic electronic properties when evaluating the SAR of indole amines.

Identification and Characterization of Biological Targets

Screening Against Neurotransmitter Receptors and Related Systems

The compound's activity has been evaluated against several neurotransmitter systems, including the nociceptin (B549756), opioid, cannabinoid, and benzodiazepine (B76468) receptors.

Nociceptin/Orphanin FQ Peptide (NOP) Receptor Interactions

The nociceptin/orphanin FQ peptide (NOP) receptor, formerly known as opioid-receptor-like 1 (ORL-1), is the most recently identified member of the opioid receptor family. nih.gov It shares significant structural homology with classical opioid receptors but is not activated by endogenous opioid peptides. frontiersin.orgnih.gov The endogenous ligand for the NOP receptor is a 17-amino acid neuropeptide called nociceptin or orphanin FQ (N/OFQ). nih.govwikipedia.org Activation of the NOP receptor is involved in a wide array of biological functions, including pain modulation, mood, and memory. nih.govwikipedia.org

Studies have explored the interaction of indole (B1671886) derivatives with the NOP receptor. For instance, the discovery of spiro[cyclohexane-pyrano[3,4-b]indole]-amines revealed a novel chemotype with agonistic activity at both NOP and mu-opioid peptide (MOP) receptors. nih.gov This dual agonism is of interest as it may offer a novel approach to pain management. nih.gov The rationale is that concurrent activation of both NOP and MOP receptors could enhance analgesic effects while potentially improving the side-effect profile compared to traditional opioids. nih.gov Research on related compounds, such as cebranopadol, has shown that it binds with high affinity to human NOP receptors. trispharma.com The indole moiety itself is considered important for the binding of certain ligands to opioid receptors. nih.gov

Opioid Receptor Subtype Engagement (MOP, KOP, DOP)

The classical opioid receptor system comprises three main subtypes: mu (MOP), kappa (KOP), and delta (DOP) receptors. frontiersin.org These G protein-coupled receptors are the primary targets for opioid analgesics. researchgate.net

Research into compounds structurally related to 1-(2-methylpropyl)-1H-indol-4-amine has provided insights into opioid receptor engagement. For example, studies on macrocyclic tetrapeptides have highlighted the importance of the indole moiety for binding to both KOP and MOP receptors. nih.gov In some series of compounds, modifications to the indole structure significantly impacted binding affinities. nih.gov For instance, the removal of the indole in one analog resulted in a mixed KOP/MOP receptor agonism profile. nih.gov

Investigations into spiro[cyclohexane-pyrano[3,4-b]indole]-amines have identified compounds with potent agonist activity at both NOP and MOP receptors. nih.gov Cebranopadol, a complex indole derivative, demonstrates high affinity for human MOP, KOP, and DOP receptors, with the strongest affinity for MOP and NOP receptors. trispharma.com The binding affinities for various opioid receptor subtypes are often determined through displacement binding assays using selective radioligands in cells expressing the recombinant human receptors. frontiersin.org

Cannabinoid Receptor (CB1R) Modulation

The cannabinoid receptor 1 (CB1R) is a G protein-coupled receptor predominantly expressed in the central and peripheral nervous system. wikipedia.org It is activated by endocannabinoids, phytocannabinoids like tetrahydrocannabinol (THC), and synthetic analogs. wikipedia.org CB1R activation influences numerous physiological processes, including pain, appetite, and mood. wikipedia.orgnih.gov

The interaction of various molecules with CB1R can be complex, involving direct activation (agonism), blockade (antagonism), or allosteric modulation. nih.govresearchgate.net Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's response to endogenous or exogenous ligands. nih.gov While many phytocannabinoids and synthetic compounds have been studied for their effects on CB1R, the direct modulatory activity of this compound on this receptor is not extensively detailed in the provided search results. However, the broader class of indole derivatives has been investigated in the context of cannabinoid receptor ligands.

Benzodiazepine Receptor (BzR) Ligand Studies

The term "benzodiazepine receptor" can refer to two distinct entities: the classical benzodiazepine binding site on the GABA-A receptor and the peripheral benzodiazepine receptor (PBR), now more commonly known as the translocator protein (18 kDa) or TSPO. oup.comresearchgate.net PBR/TSPO is found in the outer mitochondrial membrane of many tissues and binds with high affinity to various chemical classes, including benzodiazepines and isoquinoline (B145761) carboxamides. oup.comresearchgate.netoup.com Indole derivatives are also among the classes of ligands that interact with PBR/TSPO. oup.comoup.comresearchgate.net

One of the most widely used ligands for studying PBR/TSPO is the isoquinoline carboxamide PK 11195, which is 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide. oup.comoup.com Research has identified other indole-based ligands, such as FGIN-1-27, an indoleacetamide derivative, that exhibit high affinity for PBR/TSPO. researchgate.netresearchgate.net Studies on PK11195 have revealed that it can act as a selective and potent inhibitor of the human constitutive androstane (B1237026) receptor (CAR), and this action is independent of PBR. nih.gov

Enzyme Inhibition and Modulation

The inhibitory and modulatory effects of compounds on various enzymes are crucial for determining their pharmacological profiles. Kinases are a significant class of enzymes that have been investigated as targets for indole-containing molecules.

Kinase Target Investigations (e.g., VEGFR2, EGFR)

Vascular endothelial growth factor receptors (VEGFRs) are a family of receptor tyrosine kinases that play a critical role in angiogenesis, the formation of new blood vessels. nih.govmdpi.com VEGFR-2, in particular, is a key mediator of VEGF-induced endothelial cell proliferation, survival, and migration. genecards.org Inhibition of VEGFR-2 is a major strategy in cancer therapy. nih.govmdpi.com The epidermal growth factor receptor (EGFR) is another receptor tyrosine kinase involved in cell growth and proliferation, and its inhibition is also a target for cancer treatment. nih.gov

A compound structurally related to this compound, specifically 11-(2-Methylpropyl)-12,13-dihydro-2-methyl-8-(pyrimidin-2-ylamino)-4H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-4-one (also known as ESK981 or CEP-11981), has been identified as a potent, orally active inhibitor of multiple tyrosine kinases, including VEGFR-1, VEGFR-2, and TIE-2. researchgate.net This compound demonstrated inhibitory activity against these targets, which are essential for tumor angiogenesis. researchgate.net The development of dual inhibitors that target both VEGFR2 and EGFR is an active area of research, with several indole derivatives being investigated for this purpose. nih.gov For example, some novel VEGFR2-EGFR dual inhibitors have been developed based on existing inhibitor structures. nih.gov

Progesterone (B1679170) Receptor Binding

The progesterone receptor (PR) is a member of the nuclear hormone receptor superfamily and a key target in the development of therapies for conditions such as uterine fibroids and breast cancer. ontosight.ai While various nonsteroidal and indole-based compounds have been explored as selective progesterone receptor modulators (SPRMs), there is no specific data in the reviewed literature detailing the binding affinity or functional activity of this compound at the progesterone receptor. Research into novel 3-aryl indoles has identified potent PR antagonists, but this specific 4-amino-1-isobutyl indole derivative is not mentioned in those studies. ontosight.ai Therefore, its capacity to act as an agonist, antagonist, or modulator of the progesterone receptor remains uncharacterized in the public domain.

Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2) are crucial enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism and are considered significant targets for cancer immunotherapy. nih.govCurrent time information in Bangalore, IN. Inhibition of these enzymes can prevent tumor-induced immune suppression. Many small molecules, including those with indole scaffolds, have been developed as IDO1 and/or TDO2 inhibitors. ontosight.aijmchemsci.com For instance, the structurally related compound Imiquimod, which also contains a 2-methylpropyl (isobutyl) group, is known for its immunomodulatory activity, though it acts via Toll-like receptor 7 (TLR7) agonism rather than direct IDO1/TDO2 inhibition.

Despite the investigation of various indole derivatives, specific enzymatic or cell-based assay data quantifying the inhibitory activity (e.g., IC₅₀ values) of this compound against either IDO1 or TDO2 is not available in the reviewed scientific literature. Consequently, its potential as a singular or dual inhibitor of these enzymes has not been established.

DNA Gyrase Interaction Studies

DNA gyrase is a type II topoisomerase essential for bacterial survival, making it a validated target for antibacterial agents. The search for novel DNA gyrase inhibitors has included the evaluation of various heterocyclic compounds, including indole derivatives. Molecular docking and in-silico studies have been used to investigate the binding interactions of different indole-containing scaffolds with the ATP-binding site of the GyrB subunit of DNA gyrase.

However, specific studies, either computational or experimental, that analyze the interaction between this compound and DNA gyrase have not been identified. Therefore, its potential as an inhibitor of this bacterial enzyme is currently unknown.

Other Potential Biological Targets

Vitamin D Receptor (VDR) Interactions

The Vitamin D Receptor (VDR) is a nuclear receptor that mediates the effects of vitamin D and is involved in a wide range of physiological processes, including calcium homeostasis and immune regulation. The VDR can be modulated by non-steroidal ligands, and there is interest in developing new VDR modulators for various therapeutic applications. While secondary bile acids like lithocholic acid have been identified as endogenous VDR agonists, the interaction of diverse synthetic small molecules is an area of ongoing research.

A thorough search of the literature did not yield any studies that have investigated or established an interaction between this compound and the Vitamin D Receptor. Its ability to bind to the VDR ligand-binding domain or modulate VDR-mediated gene transcription has not been reported.

Pharmacological Mechanisms of Action

Elucidation of Receptor Agonism and Antagonism

No studies detailing the receptor binding profile of 1-(2-methylpropyl)-1H-indol-4-amine, including its potential agonistic or antagonistic activities at any known receptor, have been identified.

Characterization of Enzyme Inhibition Pathways

There is currently no available data on the ability of this compound to inhibit any specific enzymes.

Investigation of Cellular Pathway Modulation

Specific investigations into how this compound may modulate cellular pathways have not been reported.

Microtubule Depolymerization Activities

No research has been published to suggest that this compound possesses microtubule depolymerization activities.

Estrogen Receptor Degradation Mechanisms

There is no evidence in the current scientific literature to indicate that this compound is involved in estrogen receptor degradation.

Table of Mentioned Compounds

Preclinical Biological Evaluation

In Vitro Studies

In vitro studies are fundamental for characterizing the cellular and biochemical activity of a compound. These assays provide initial insights into a compound's potential as a therapeutic agent.

Cell-based assays are crucial for determining the effect of a compound on cellular processes, such as proliferation.

Antiproliferative Activity in Cancer Cell Lines: MCF-7, Calu-3

Biochemical assays are necessary to understand how a compound interacts with its molecular target.

Currently, there are no publicly available biochemical assay data detailing the specific molecular target engagement, potency (such as IC₅₀ or EC₅₀ values), or selectivity profile of 1-(2-methylpropyl)-1H-indol-4-amine. The mechanism of action for this compound is likely to involve interaction with specific receptors or enzymes, thereby modulating their activity and influencing cellular processes. However, without dedicated biochemical studies, the exact molecular targets remain unidentified.

The antimicrobial potential of new compounds is a significant area of research.

While indole (B1671886) derivatives are known to possess antimicrobial properties, making them potential candidates for the development of new antibiotics, specific data from antimicrobial activity assessments of this compound against particular bacterial or fungal strains are not available in the reviewed literature. enamine.net General findings indicate that indole derivatives can exhibit a broad spectrum of activity. nih.gov

In Vivo Models

In vivo studies in animal models are essential for evaluating the efficacy and physiological effects of a compound in a living organism.

Animal models of pain are used to assess the analgesic potential of new compounds.

There are no specific studies reported in the public domain that evaluate the efficacy of this compound in animal models of acute or neuropathic pain. While various animal models of pain exist to test new therapeutic agents, this particular compound has not been documented in such studies. nih.govnih.gov

Human tumor xenograft models are a cornerstone of preclinical cancer research, providing a platform to assess the in vivo antitumor activity of a compound.

There is no published data on the efficacy of this compound in human tumor xenograft models. The evaluation of novel compounds in such models, which involve implanting human tumor cells into immunodeficient mice, is a standard procedure to determine potential anticancer effects in a living system. enamine.netreactionbiology.comnih.gov However, no such studies have been reported for this specific compound.

An extensive search for preclinical biological evaluation data concerning the antileishmanial efficacy of the specific chemical compound this compound in parasitic models did not yield any specific research findings or data tables directly related to this molecule.

While the broader class of indole derivatives has been investigated for antileishmanial properties, no studies detailing the in vitro or in vivo efficacy of this compound against any Leishmania species were identified in the current search. The available research focuses on other substituted indole compounds.

For instance, studies have reported the antileishmanial activities of indole-based azoles, bis-indole derivatives, and indole-pyrrole hybrids. tandfonline.comnih.govrsc.org These investigations have revealed that certain molecules within the indole family exhibit inhibitory potential against Leishmania parasites, with some compounds showing promising IC50 values in the micromolar range. nih.gov Research has also explored the mechanisms of action for some of these derivatives, such as the inhibition of ergosterol (B1671047) biosynthesis. tandfonline.comtandfonline.com However, this information is not directly applicable to this compound, as small changes in the chemical structure can lead to significant differences in biological activity.

Therefore, there is no specific data to present for the antileishmanial efficacy of this compound in parasitic models based on the conducted search.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug design for understanding how a compound might interact with a biological target.

For analogous indole (B1671886) derivatives, docking studies are frequently performed to investigate their binding affinity and mode of interaction with protein targets like the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme or various G-protein coupled receptors. espublisher.commdpi.com In such studies, researchers typically report:

Binding Energy Scores: These values, often in kcal/mol, estimate the strength of the interaction. A more negative value generally indicates a stronger, more favorable binding interaction. ajchem-a.com

Binding Pose: The specific 3D orientation of the ligand within the receptor's binding site is visualized.

Key Interactions: Hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and specific amino acid residues of the protein are identified. For example, studies on similar molecules often highlight hydrogen bonds forming between the indole N-H group and polar residues like threonine or serine in the target's active site. researchgate.net

A hypothetical docking study of 1-(2-methylpropyl)-1H-indol-4-amine would involve preparing the 3D structure of the molecule and docking it into the active site of a relevant protein target. The results would be analyzed to predict its binding affinity and the specific interactions driving the binding, but no such study is currently available in the literature.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely used to calculate a variety of molecular properties with high accuracy.

While no comprehensive DFT studies exist for this compound, research on its parent compound, 1H-indol-4-amine , has been published. A study using DFT calculations at the B3LYP/6-31G(d,p) level estimated the heat of formation for 1H-indol-4-amine to be 33.43 kcal/mol.

A full DFT analysis of this compound would typically involve:

Geometry Optimization: Calculating the lowest energy, most stable 3D structure of the molecule.

Vibrational Frequency Analysis: Predicting its infrared spectrum, which can be used to confirm the optimized structure.

Electronic Property Calculation: Determining properties such as the dipole moment, molecular electrostatic potential (MEP), and the distribution of electron density. The MEP map, for instance, would identify the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a mathematical model, the activity of new, untested compounds can be predicted.

QSAR studies have been conducted on large, diverse sets of indole derivatives to predict their inhibitory activity against targets like IDO1. tandfonline.combrieflands.comresearchgate.net These studies involve:

Data Set Collection: Assembling a group of molecules with known biological activity (e.g., IC50 values).

Descriptor Calculation: Computing a large number of numerical descriptors for each molecule that encode its structural, physical, and chemical properties.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to create an equation that correlates the descriptors with the activity. brieflands.com

Validation: Rigorously testing the model's predictive power on an external set of compounds.

No QSAR model specifically including or predicting the activity of this compound has been reported. To develop such a model, the compound would need to be synthesized and tested as part of a larger library of related molecules.

Binding Energy and Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energies of these orbitals and the gap between them are fundamental to understanding chemical reactivity and electronic properties. researchgate.net

HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate an electron. Regions of high HOMO density are sites prone to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept an electron. Regions of high LUMO density are sites prone to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily excitable. acs.org

DFT calculations are the standard method for determining HOMO and LUMO energies. For a molecule like this compound, this analysis would reveal how the isobutyl and amine substituents affect the electronic properties of the indole core. This information, however, is not available in the current literature.

Table 1: Illustrative Frontier Molecular Orbital Data for Indole Derivatives (Hypothetical)

This table is for illustrative purposes only and does not represent actual data for the target compound.

| Parameter | Value (eV) | Interpretation |

| EHOMO | -5.20 | Energy of the highest occupied molecular orbital. |

| ELUMO | -0.85 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 4.35 | Indicates the chemical reactivity and kinetic stability. |

Development and Refinement of Binding Hypotheses

The development of a binding hypothesis is the culmination of computational modeling efforts. It is a detailed proposal of how a molecule binds to its target on an atomic level and what structural features are essential for its activity. This hypothesis is built by integrating data from molecular docking, DFT, and QSAR studies.

For example, based on analyses of other indole-based ligands, a binding hypothesis might suggest that:

The indole ring acts as a key scaffold, fitting into a hydrophobic pocket of the receptor. researchgate.net

The N-H of the indole ring is a critical hydrogen bond donor. researchgate.net

The 4-amino group could serve as a hydrogen bond donor or acceptor, interacting with specific polar residues.

The N-isobutyl group occupies a specific hydrophobic sub-pocket, and its size and shape are crucial for optimal fit and potency.

This hypothesis would then guide the design of new analogs for synthesis and testing, creating a feedback loop to refine the model. As there are no foundational docking or QSAR studies for this compound, no specific binding hypothesis has been developed or proposed.

Lead Optimization and Analog Design Strategies

Rational Drug Design Principles for Indole-Based Compounds

The indole (B1671886) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, owing to its presence in numerous natural products and approved drugs and its ability to interact with a wide array of biological targets. rsc.orgmdpi.com Rational drug design for indole-based compounds like 1-(2-methylpropyl)-1H-indol-4-amine leverages this versatility. The design process is often guided by understanding the target's three-dimensional structure and the key interactions that govern binding.

Key principles include:

Structure-Activity Relationship (SAR) Studies: SAR is fundamental to understanding how specific structural features of the indole ring and its substituents influence biological activity. For instance, in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, substituting the indole ring with electron-withdrawing groups at the C6 position was found to improve activity. rsc.org Similarly, N-alkylation of the indole nitrogen can significantly impact potency, as seen with 1-methyl-tryptophan, a competitive inhibitor of IDO1. rsc.org For this compound, SAR studies would systematically explore modifications at the isobutyl group, the 4-amino group, and various positions on the indole ring to map out the pharmacophore.

Target-Based Design: When the structure of the biological target is known, computational tools like molecular docking can predict how analogs of this compound might bind. This allows for the design of derivatives with improved complementarity to the target's active site. For example, in designing tubulin inhibitors, benzo heterocycles like indole were chosen as affinity fragments to modify podophyllotoxin, leading to compounds with nanomolar antitumor potency. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. In the context of 4-aminoindoles, the amine group could be replaced with other hydrogen-bonding moieties, or the indole scaffold itself could be replaced by a bioisostere like indazole or benzimidazole (B57391) to modulate activity, selectivity, or pharmacokinetic properties. acs.org

A hypothetical SAR exploration for analogs of this compound might involve the modifications shown in the table below.

| Modification Site | Example Modification | Potential Impact |

| Indole N1-substituent | Replace isobutyl with cyclopropylmethyl | Alter hydrophobic interactions and metabolic stability |

| Indole C4-substituent | Acylate the amine (e.g., acetamide) | Change hydrogen bonding capacity and polarity |

| Indole Ring | Introduce a substituent (e.g., 6-fluoro) | Modulate electronic properties and binding affinity |

Derivatization for Enhanced Pharmacodynamic Properties

Derivatization is the process of chemically modifying a lead compound to improve its interaction with the target (pharmacodynamics) and its absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, derivatization would focus on optimizing its potency, selectivity, and efficacy.

Enhancing Potency: Potency can often be increased by introducing groups that form additional favorable interactions with the target. For a series of 6-substituted 1,3,4,5-tetrahydrobenz[cd]indol-4-amines, which are structurally related to 4-aminoindoles, introducing electron-withdrawing groups at the 6-position was found to greatly enhance serotonin (B10506) agonist activity. nih.govacs.org This suggests that similar substitutions on the this compound scaffold could be a fruitful strategy.

Improving Selectivity: A common goal is to increase the compound's affinity for the desired target over other related targets to minimize off-target effects. This can be achieved by exploiting subtle differences in the binding sites of different receptors or enzymes. For example, designing analogs of this compound that specifically target a particular receptor subtype would involve modifications that favor interaction with unique residues in that subtype's binding pocket.

Modulating Intrinsic Activity: For receptor ligands, derivatization can fine-tune the compound's functional effect, turning an agonist into a partial agonist or an antagonist. In a series of 4-(aminoethoxy)indole derivatives designed as dopamine (B1211576) D2 receptor ligands, modifications to the phenoxyethylamine framework were used to modulate the level of intrinsic activity, leading to the development of partial agonists. acs.org

The following table illustrates potential derivatization strategies and their expected outcomes for enhancing pharmacodynamic properties.

| Parent Compound | Derivative | Strategy | Goal |

| This compound | N-(1-(2-methylpropyl)-1H-indol-4-yl)acetamide | Amine acylation | Modulate hydrogen bonding and receptor interaction |

| This compound | 6-Fluoro-1-(2-methylpropyl)-1H-indol-4-amine | Ring substitution | Enhance potency via electronic effects nih.gov |

| This compound | (1-(2-methylpropyl)-1H-indol-4-yl)methanol | Amine to alcohol | Alter functional activity and binding mode |

Structural Simplification Approaches in Analog Design

While lead optimization often involves increasing molecular complexity, there is a counter-strategy known as structural simplification. tandfonline.com This approach aims to reduce the complexity of a lead compound by removing non-essential structural features. The goals are often to improve synthetic accessibility, reduce molecular weight, and enhance drug-like properties, thereby avoiding "molecular obesity". tandfonline.com

For a relatively small molecule like this compound, simplification might seem counterintuitive. However, if it were part of a larger, more complex hit compound, simplification would be a key step. For instance, if the initial hit was a complex natural product containing the this compound core, the optimization process would involve identifying and retaining this key pharmacophore while truncating non-essential parts of the molecule.

A key aspect of this strategy is the identification of the minimal pharmacophore required for activity. This is often achieved by synthesizing and testing progressively simpler analogs. The knowledge gained from SAR studies is crucial in guiding which parts of the molecule can be removed without a significant loss of potency. nih.gov

Ligand Efficiency Optimization

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a compound per heavy atom (non-hydrogen atom). It is a valuable tool for prioritizing fragments and lead compounds during the early stages of drug discovery. The formula is:

LE = - (ΔG / N)

where ΔG is the binding free energy and N is the number of heavy atoms.

Optimizing for high ligand efficiency helps to ensure that increases in potency are achieved through specific, high-quality interactions rather than simply by increasing the size and lipophilicity of the molecule. nih.gov During lead optimization, chemists aim to maintain or increase LE as the molecule is elaborated. A drop in LE might indicate that the added functionality is not contributing efficiently to binding affinity.

In the optimization of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, ligand efficiency was used to evaluate the contribution of newly introduced fragments. nih.gov An initial fragment had a high LE, and subsequent modifications that enhanced inhibitory activity were analyzed to ensure they were making efficient contributions to the binding energy. nih.gov

The table below shows a hypothetical optimization of a hit compound where ligand efficiency is tracked.

| Compound | Heavy Atoms (N) | IC50 (nM) | ΔG (kcal/mol) | Ligand Efficiency (LE) |

| Fragment Hit | 10 | 10,000 | -6.8 | 0.68 |

| Lead Compound | 15 | 500 | -8.6 | 0.57 |

| Optimized Lead | 17 | 50 | -10.0 | 0.59 |

This data illustrates how, even as the molecule grows, the aim is to make additions that are efficient in improving binding affinity, as reflected in the LE value.

Conclusion and Future Perspectives

Summary of Current Academic Research Trajectories for 1-(2-methylpropyl)-1H-indol-4-amine

Academic research on the specific molecule this compound is not extensively detailed in publicly available literature. However, by examining the research trajectories for the broader classes of substituted indoles and indole (B1671886) amines, it is possible to infer the likely avenues of investigation for this compound. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. ontosight.airesearchgate.net Current research on analogous compounds is primarily focused on several key therapeutic areas.

A dominant trajectory for indole derivatives is the development of inhibitors for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). bohrium.com IDO1 is a crucial target in cancer immunotherapy because it suppresses anti-tumor immune responses. frontiersin.orgespublisher.com The goal of inhibiting IDO1 is to enhance the body's immune system to fight cancer cells. espublisher.com Research involves synthesizing and screening libraries of indole-based compounds to identify potent and selective inhibitors. nih.govacs.org Computational studies, including molecular docking and QSAR (Quantitative Structure-Activity Relationship), are heavily utilized to design novel indole derivatives with improved binding affinity for the IDO1 active site. espublisher.comespublisher.com

Another significant area of investigation for indole derivatives is their potential as antimitotic agents. Certain indole analogues have been shown to inhibit tubulin polymerization, a critical process for cell division, thereby arresting the cell cycle and preventing the proliferation of cancer cells. nih.gov Research in this area focuses on optimizing the indole structure to enhance its interaction with tubulin. nih.gov

Furthermore, the antioxidant properties of indole amines are also a subject of study. researchgate.net The indole nucleus can act as a free radical scavenger, and researchers are exploring how different substitutions on the indole ring influence this antioxidant efficacy for potential applications in diseases linked to oxidative stress. researchgate.net The 2-methylpropyl group on the indole nitrogen, as seen in this compound, likely influences properties like lipophilicity, which can affect the compound's biological interactions and potential as a therapeutic agent.

| Research Trajectory | Primary Goal | Key Research Activities | Relevant Compounds/Classes |

| IDO1 Inhibition | Cancer Immunotherapy | Synthesis of new derivatives, enzyme and cell-based assays, molecular docking. bohrium.comnih.gov | Indole derivatives, Imidazothiazoles. espublisher.comnih.gov |

| Antimitotic Agents | Cancer Chemotherapy | Inhibition of tubulin polymerization, cell cycle analysis, xenograft models. nih.gov | 1-(1H-indol-4-yl)-3,5-disubstituted benzenes. nih.gov |

| Antioxidant Activity | Mitigation of Oxidative Stress | Free radical scavenging assays, evaluation of protective effects on lipids and proteins. researchgate.net | Novel synthesized indole amines. researchgate.net |

Identified Research Gaps and Challenges in Indole Amine Research

Despite the promising potential of indole amines, significant gaps and challenges remain in their development as therapeutic agents. A major hurdle has been the translation of promising preclinical results into clinical success, particularly for IDO1 inhibitors. espublisher.com Many indole-based IDO1 inhibitors have shown limited efficacy in clinical trials, which can be attributed to several factors. espublisher.com

One of the primary challenges is achieving high specificity and potency. espublisher.com Many early-generation inhibitors were tryptophan analogues with moderate activity. acs.org While newer compounds are more potent, achieving selectivity for the intended target (like the HEME-binding site of IDO1) without causing off-target effects remains a significant challenge. espublisher.com Some reported compounds contain reactive functional groups that may lead to non-selective inhibition rather than specific binding. acs.org

Pharmacokinetic properties of these compounds also present a hurdle. Issues such as poor bioavailability, rapid metabolism, or inconsistent pharmacokinetic profiles have contributed to the failure of some candidates in clinical trials. espublisher.com Optimizing the indole structure to improve these properties without compromising activity is a key area of ongoing research. espublisher.com

Furthermore, a comprehensive understanding of the complex biology surrounding targets like IDO1 is still evolving. The immunosuppressive tumor microenvironment involves multiple pathways, and inhibiting IDO1 alone may not be sufficient to overcome tumor resistance in all cases. bohrium.comfrontiersin.org There is a gap in understanding the full mechanism of action and the downstream effects of indole amine-based inhibitors in complex biological systems. In other areas, such as plant biology, while the roles of indoleamines like melatonin (B1676174) and serotonin (B10506) are increasingly studied, the complex and redundant biosynthetic pathways present a challenge to fully elucidating their physiological functions. nih.gov

| Research Challenge | Description | Impact on Development |

| Limited Clinical Success | Preclinical efficacy of IDO1 inhibitors not translating to human trials. espublisher.com | High attrition rate of drug candidates. |

| Specificity and Potency | Difficulty in designing compounds that bind selectively and strongly to the target. espublisher.comacs.org | Risk of off-target effects and insufficient therapeutic activity. |

| Pharmacokinetics | Suboptimal absorption, distribution, metabolism, and excretion (ADME) properties. espublisher.com | Poor drug exposure at the target site, limiting efficacy. |

| Complex Biology | Incomplete understanding of the target's role in disease pathways and resistance mechanisms. bohrium.comfrontiersin.org | Difficulty in predicting patient response and designing effective combination therapies. |

Directions for Future Academic Investigation and Potential Applications

Future research on this compound and related indole amines is likely to proceed along several strategic directions aimed at overcoming the current challenges. A primary focus will continue to be on cancer immunotherapy, with an emphasis on designing next-generation IDO1 inhibitors. bohrium.com This involves the use of sophisticated computational tools for in-silico design and screening, combined with innovative synthetic strategies like multicomponent reactions to rapidly generate diverse chemical libraries. espublisher.comnih.gov The goal is to develop inhibitors with novel binding modes and improved selectivity and pharmacokinetic profiles. espublisher.comnih.gov

Investigating combination therapies is another critical future direction. espublisher.com Given the complexity of the tumor microenvironment, combining IDO1 inhibitors with other immunotherapies, such as PD-1/PD-L1 checkpoint inhibitors, may offer a synergistic effect and a more robust anti-tumor response. espublisher.commdpi.com

Beyond cancer, the therapeutic potential of indole amines is ripe for exploration in other diseases. Their ability to modulate immune responses suggests potential applications in chronic infections, autoimmune disorders, and inflammatory conditions. ontosight.aibohrium.comfrontiersin.org The neuroactive properties of the indole core also point toward potential uses in neurological disorders. ontosight.ai Future academic studies could involve screening compounds like this compound against a wider range of biological targets to uncover new therapeutic applications.

Finally, there is a growing interest in the application of indole amines as functional building blocks in organic synthesis. The unique structure of this compound makes it a potentially valuable intermediate for constructing more complex, biologically active molecules. Future research will likely explore its reactivity and utility in the synthesis of novel chemical entities for various scientific applications.

常见问题

Basic: What are the established synthetic routes for 1-(2-methylpropyl)-1H-indol-4-amine, and what key reaction conditions influence yield and purity?

Answer:

The synthesis typically involves multi-step organic reactions, starting with the alkylation of indole precursors. For example:

- Step 1: Alkylation of 4-nitroindole using 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-methylpropyl group at the 1-position.

- Step 2: Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.

Critical factors include: - Temperature control during alkylation (60–80°C) to minimize side reactions.

- Catalyst selection for reduction; Pd-C offers higher selectivity compared to SnCl₂.

- Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the amine product with >95% purity .

Basic: How can spectroscopic techniques confirm the structure of this compound?

Answer:

- ¹H NMR: Key signals include:

- A singlet for the N-methylpropyl group (δ 1.0–1.2 ppm, 6H, -C(CH₃)₂).

- Aromatic protons (δ 6.8–7.5 ppm) with characteristic coupling patterns for the indole ring.

- NH₂ protons (δ 4.5–5.0 ppm, exchange with D₂O).

- MS (ESI+): Molecular ion peak at m/z 188.2 [M+H]⁺, with fragmentation patterns consistent with the indole scaffold.

- IR: Stretching vibrations for NH₂ (~3400 cm⁻¹) and aromatic C=C (~1600 cm⁻¹). Cross-validation with computational data (e.g., PubChem) ensures accuracy .

Advanced: How does the substitution pattern on the indole ring affect the compound's interaction with biological targets?

Answer:

- Positional Effects: The 2-methylpropyl group at the 1-position enhances lipophilicity, improving membrane permeability. Substitution at the 4-amine position allows hydrogen bonding with active sites (e.g., enzymes or GPCRs).

- Case Study: Comparative studies show that bromination at the 4-position (as in 1-(4-bromo-1H-indol-3-yl)-2-methylpropan-2-amine) increases anticancer activity (IC₅₀ ~10 µM vs. ~50 µM for non-brominated analogs) by enhancing electrophilic interactions with DNA .

- Methodological Insight: Use molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) to quantify binding affinities and validate hypotheses .

Advanced: What in vitro models are appropriate for assessing the compound's pharmacokinetic properties?

Answer:

- Metabolic Stability: Use human liver microsomes (HLMs) with LC-MS/MS to measure intrinsic clearance. Monitor demethylation or hydroxylation metabolites.

- Membrane Permeability: Employ Caco-2 cell monolayers to calculate apparent permeability (Papp). Values >1 × 10⁻⁶ cm/s suggest good oral absorption.

- Plasma Protein Binding: Equilibrium dialysis (human serum albumin) to determine unbound fraction (<5% indicates high binding, limiting bioavailability).

- Case Study: Analogous indole derivatives showed 60% plasma protein binding and Papp of 2.5 × 10⁻⁶ cm/s, suggesting moderate bioavailability .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar indole derivatives?

Answer:

- Systematic SAR Analysis: Compare substituent effects using a standardized assay (e.g., MTT for cytotoxicity). For example, 4-bromo analogs show higher anticancer activity than 7-bromo isomers due to steric compatibility with target proteins .

- Data Normalization: Control for assay variables (e.g., cell line heterogeneity, incubation time). Use positive controls (e.g., doxorubicin) to calibrate potency.

- Meta-Analysis: Pool data from PubChem and ChEMBL to identify trends. For instance, logP >3 correlates with reduced aqueous solubility but increased CNS penetration .

Safety: What are the recommended protocols for handling this compound?

Answer:

- Storage: Keep under inert atmosphere (N₂/Ar) at 2–8°C in amber glass vials to prevent oxidation and photodegradation .

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.

- Spill Management: Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste.

- Toxicity Data: While specific LD₅₀ data is limited, structurally similar amines exhibit acute toxicity (LD₅₀ ~200 mg/kg in rodents). Conduct Ames tests for mutagenicity during preclinical profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。